

An In-depth Technical Guide to 6-Chloro-8methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Chloro-8-methyl-5-nitroquinoline

Cat. No.: B1317075

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Disclaimer: Direct experimental data for **6-Chloro-8-methyl-5-nitroquinoline**, including its CAS number, is not readily available in public databases. This guide is therefore based on established principles of organic chemistry and data from structurally analogous compounds. The information provided, particularly regarding quantitative data and experimental protocols, should be considered predictive and requires experimental validation.

Introduction

6-Chloro-8-methyl-5-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The specific substitutions of a chloro group at the 6-position, a methyl group at the 8-position, and a nitro group at the 5-position are expected to modulate the electronic and steric properties of the quinoline ring, potentially influencing its biological activity and physicochemical characteristics. This guide provides a theoretical overview of its synthesis, properties, and potential applications for researchers in drug discovery and chemical synthesis.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **6-Chloro-8-methyl-5-nitroquinoline**. These values are estimations derived from computational models and data from similar substituted quinolines.



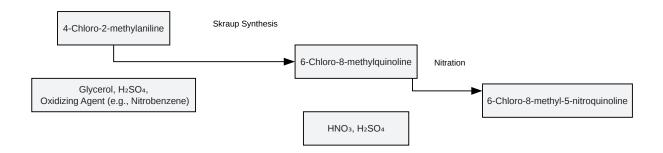
Property	Predicted Value	Notes
Molecular Formula	C10H7CIN2O2	-
Molecular Weight	222.63 g/mol	-
Appearance	Likely a yellow to brown solid	Based on related nitroaromatic compounds.
Melting Point	140-160 °C	Estimated based on similar substituted quinolines.
Boiling Point	> 350 °C	High boiling point is expected due to its aromatic and polar nature.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	The nitro and chloro groups increase polarity, but the overall structure remains largely hydrophobic.
logP	2.5 - 3.5	Estimated based on the contributions of the individual substituents.

Proposed Synthesis

A plausible synthetic route to **6-Chloro-8-methyl-5-nitroquinoline** is via a multi-step process starting from a substituted aniline. The Skraup synthesis is a classic method for quinoline ring formation.[3][4][5]

A potential synthetic pathway could involve the Skraup cyclization of 4-chloro-2-methylaniline with glycerol, followed by nitration.





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Caption: Proposed synthesis of **6-Chloro-8-methyl-5-nitroquinoline**.

This protocol is a general guideline and requires optimization for the specific substrate.

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
 reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol
 while cooling in an ice bath.
- Addition of Reactants: Slowly add 4-chloro-2-methylaniline to the cooled mixture with vigorous stirring. Then, add a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide.
- Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and can become vigorous.[4] Maintain the temperature at a gentle reflux for several hours until the reaction is complete (monitored by TLC).
- Work-up: Cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium carbonate) until the solution is alkaline.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or chloroform).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.



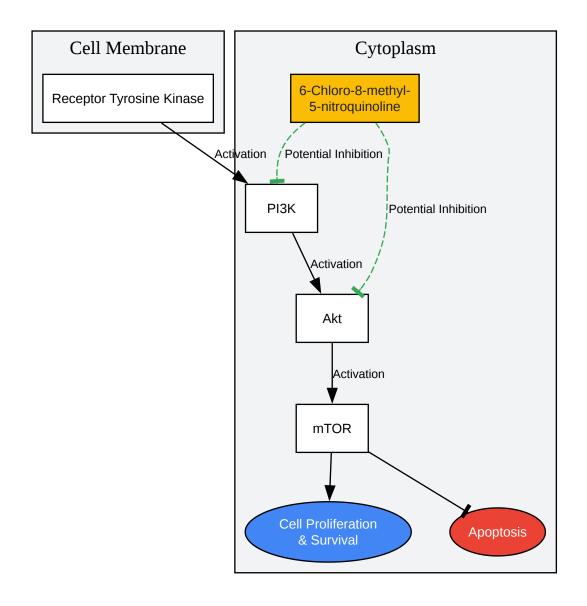
- Reaction Setup: Dissolve the synthesized 6-Chloro-8-methylquinoline in concentrated sulfuric acid in a flask cooled in an ice-salt bath.
- Nitrating Mixture: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the quinoline solution, maintaining a low temperature.
- Reaction: Stir the mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.
- Work-up: Carefully pour the reaction mixture onto crushed ice.
- Isolation: Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure **6-Chloro-8-methyl-5-nitroquinoline**.

Potential Biological Activity and Signaling Pathways

Substituted quinolines are known to exhibit a wide range of biological activities. The presence of a nitro group and a chlorine atom can enhance certain biological effects. For instance, nitroquinolines have been investigated for their anticancer and antimicrobial properties.[6]

Based on the activities of similar compounds, **6-Chloro-8-methyl-5-nitroquinoline** could potentially act as an inhibitor of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7] The nitro group can also be bioreduced in hypoxic tumor environments to form reactive species that induce DNA damage.





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Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Safety and Handling

Nitroaromatic compounds are often toxic and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion



While **6-Chloro-8-methyl-5-nitroquinoline** is not a widely documented compound, its structural features suggest it could be a valuable molecule for further investigation in medicinal chemistry and materials science. The synthetic routes and predicted properties outlined in this guide provide a foundation for researchers interested in exploring this and related substituted quinolines. All proposed methodologies require experimental validation.

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References

- 1. researchgate.net [researchgate.net]
- 2. Quinoline: A versatile heterocyclic PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. download.atlantis-press.com [download.atlantis-press.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloro-8-methyl-5-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317075#6-chloro-8-methyl-5-nitroquinoline-cas-number]

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